

Protocol for In Vitro MBD-7 DNA Binding Assay

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Compound of Interest

Compound Name: MBD-7

Cat. No.: B1577394

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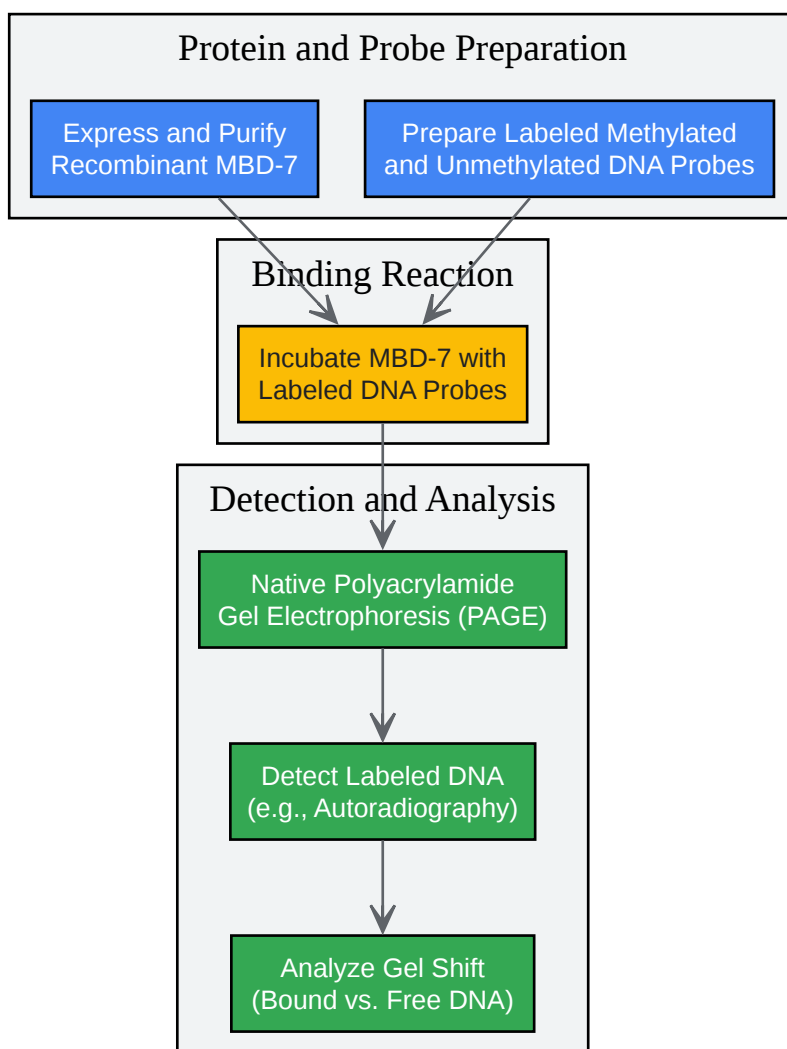
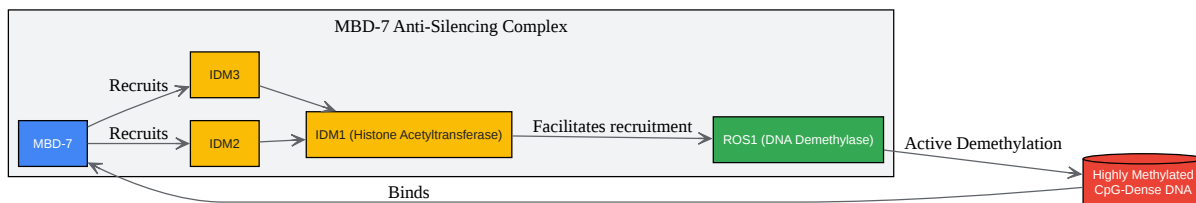
Application Notes

Methyl-CpG-binding domain (MBD) proteins are crucial interpreters of DNA methylation patterns, translating these epigenetic marks into downstream cellular functions. **MBD-7**, a member of this family found in *Arabidopsis thaliana*, is known to preferentially bind to methylated DNA, particularly at CpG-dense regions.[1][2] This protein is involved in an anti-silencing complex that promotes DNA demethylation, highlighting its importance in gene regulation.[2] Understanding the specific binding characteristics of **MBD-7** to methylated DNA is essential for elucidating its biological role and for the potential development of therapeutic agents targeting epigenetic pathways.

This document provides a detailed protocol for an in vitro DNA binding assay to characterize the interaction between recombinant **MBD-7** protein and methylated DNA probes. The primary method described is the Electrophoretic Mobility Shift Assay (EMSA), a widely used technique to study protein-DNA interactions.[3][4] This assay is based on the principle that a protein-DNA complex will migrate more slowly than the free DNA fragment in a non-denaturing polyacrylamide gel, causing a "shift" in the mobility of the labeled DNA probe.[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling context of **MBD-7** and the workflow for the in vitro DNA binding assay.



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